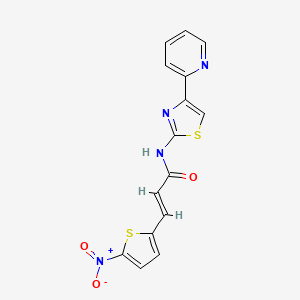
1-(4-benzylpiperazin-1-yl)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-benzylpiperazin-1-yl)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride" is a synthetic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their potential biological activities. For instance, compounds with a benzylpiperazine moiety, as seen in the given molecule, are often explored for their interactions with central nervous system receptors and have been implicated in the inhibition of enzymes like acetylcholinesterase or in the modulation of serotonin receptors .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like proteinogenic amino acids or simple aromatic systems. For example, a novel synthesis route for 4-substituted-(1-benzylpiperazin-2-yl)methanols was described starting from (S)-serine, involving diastereomeric oxazolidine derivatives as key intermediates . This suggests that the synthesis of the compound would likely involve a series of reactions including protection/deprotection steps, functional group transformations, and possibly chiral resolution if stereocenters are present.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the crystal structure of a benzimidazole derivative with a substituted piperazine ring was determined to confirm the predicted structure from chemical and spectral analysis . This implies that the molecular structure of the compound could be similarly analyzed to confirm its conformation and stereochemistry.
Chemical Reactions Analysis
Compounds with benzylpiperazine and arylpropane moieties can undergo various chemical reactions. These may include oxidation, reduction, and functional group interconversions. For example, the transformation of methanols into chiral, non-racemic bicyclic lactams via Swern oxidation, Wittig reaction, and subsequent hydrogenation was reported . This indicates that the compound could also be a precursor to other pharmacologically relevant structures through a series of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability under different conditions. The binding affinity to biological targets, such as receptors or enzymes, is also a critical property that determines their potential as therapeutic agents. For example, one of the compounds was found to have significant interaction with σ1-receptors, which are implicated in the central nervous system . The compound would likely have its physical and chemical properties tailored to optimize its pharmacological profile.
科学的研究の応用
DNA Interaction and Potential Drug Design
The compound Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, provides a foundation for understanding how similar compounds might interact with DNA. These interactions are crucial for designing drugs targeting DNA structures, particularly for cancer therapy and genetic studies (Issar & Kakkar, 2013).
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives, which are structurally related to the specified compound, have found clinical application in treating depression, psychosis, and anxiety. Their pharmacokinetics, including extensive metabolism and distribution in tissues, underline the importance of understanding these processes for drug development (Caccia, 2007).
Environmental Persistence and Effects of Similar Compounds
The persistence of parabens, which share functional group similarities with the specified compound, in aquatic environments and their potential endocrine-disrupting effects, highlight the importance of studying the environmental impact of pharmaceutical compounds (Haman et al., 2015).
Synthetic Pathways for Benzothiazoles
Research into the synthesis of benzothiazoles and their derivatives, including the development of new chemotherapeutic agents, sheds light on the potential pathways for synthesizing and modifying compounds like the one specified for varied applications (Kamal et al., 2015).
Exploration of Benzimidazole Derivatives
Benzimidazole derivatives, due to their wide range of biological activities, provide insights into the therapeutic potential of structurally similar compounds. The exploration of these derivatives in drug discovery, including their roles in treating infections and cancer, suggests areas of application for the specified compound (Saganuwan, 2020).
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O.ClH/c1-21-11-12-27-25(17-21)24-9-5-6-10-26(24)30(27)20-23(31)19-29-15-13-28(14-16-29)18-22-7-3-2-4-8-22;/h2-4,7-8,11-12,17,23,31H,5-6,9-10,13-16,18-20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGOPVBHHRMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperazin-1-yl)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


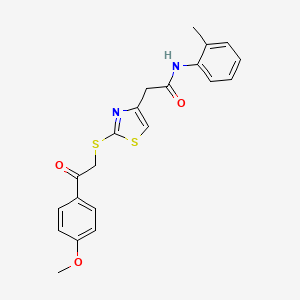
![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)
![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)
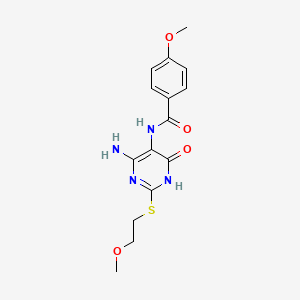
![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)
![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)
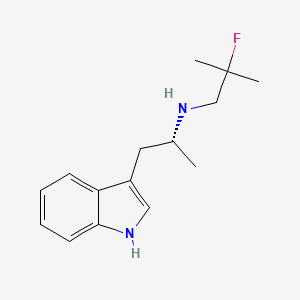
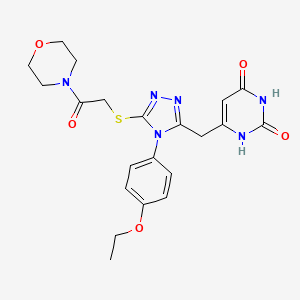
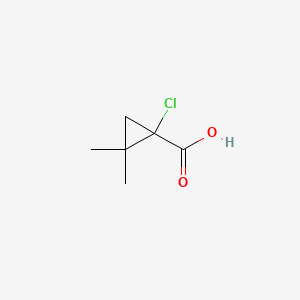
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

